molecular formula C12H19IN2O2 B1678182 Neostigmine iodide CAS No. 1212-37-9

Neostigmine iodide

Cat. No.: B1678182
CAS No.: 1212-37-9
M. Wt: 350.20 g/mol
InChI Key: IRBBYXNXNPIQLI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neostigmine Iodide involves multiple steps. Initially, 3-dimethylaminophenol is reacted with N-dimethylcarbamoyl chloride to form a dimethylcarbamate . This intermediate is then alkylated using methyl iodide to produce this compound . The reaction conditions typically involve maintaining low temperatures (0–5°C) and using solvents like acetone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The key starting materials include m-Anisidine and dimethylcarbamoyl chloride, with the final product being purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Neostigmine Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neostigmine Iodide has a wide range of applications in scientific research:

Properties

CAS No.

1212-37-9

Molecular Formula

C12H19IN2O2

Molecular Weight

350.20 g/mol

IUPAC Name

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C12H19N2O2.HI/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1

InChI Key

IRBBYXNXNPIQLI-UHFFFAOYSA-M

SMILES

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-]

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB-24;  SB24;  SB 24;  TL-1321;  TL 1321;  TL1321;  Neostigmine Iodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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